molecular formula C12H10N2O2S B12880632 2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid CAS No. 89812-75-9

2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid

Cat. No.: B12880632
CAS No.: 89812-75-9
M. Wt: 246.29 g/mol
InChI Key: QHGQHZKDPXDDSH-UHFFFAOYSA-N
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Description

2-(1H-Pyrrole-2-carbothioamido)benzoic acid is a heterocyclic compound that features a pyrrole ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrrole-2-carbothioamido)benzoic acid typically involves the condensation of 2-aminobenzoic acid with 2-thiocarbonyl-1H-pyrrole. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group, resulting in 2-(1H-Pyrrole-2-thiol)benzoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4)

Properties

CAS No.

89812-75-9

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

2-(1H-pyrrole-2-carbothioylamino)benzoic acid

InChI

InChI=1S/C12H10N2O2S/c15-12(16)8-4-1-2-5-9(8)14-11(17)10-6-3-7-13-10/h1-7,13H,(H,14,17)(H,15,16)

InChI Key

QHGQHZKDPXDDSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=S)C2=CC=CN2

Origin of Product

United States

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